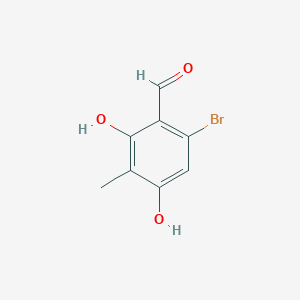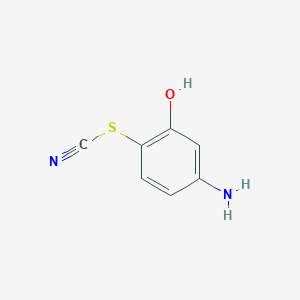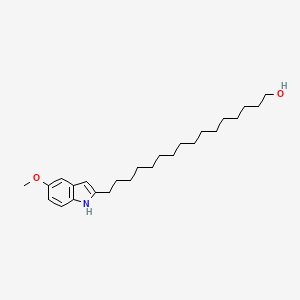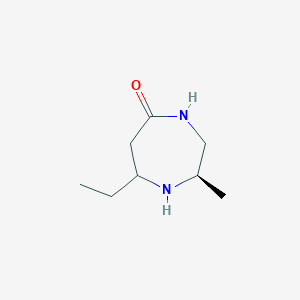
(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one: is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 7th position and a methyl group at the 2nd position, along with a ketone functional group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with a suitable diketone under acidic or basic conditions to form the diazepane ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazepanes with various functional groups.
Scientific Research Applications
Chemistry: (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs. Its structure suggests it may have activity as an anxiolytic or anticonvulsant agent, similar to other diazepane derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Its diazepane ring allows it to fit into binding sites on proteins, modulating their activity. The exact pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
- (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one
- (2R)-7-methyl-2-ethyl-1,4-diazepan-5-one
- (2S)-7-ethyl-2-methyl-1,4-diazepan-5-one
Comparison: While these compounds share a similar core structure, the position and configuration of the substituents can significantly affect their chemical properties and biological activities. For example, the (2R) and (2S) isomers may have different binding affinities for receptors, leading to variations in their pharmacological effects. The presence of different substituents can also influence the compound’s reactivity and stability.
Properties
CAS No. |
674792-25-7 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C8H16N2O/c1-3-7-4-8(11)9-5-6(2)10-7/h6-7,10H,3-5H2,1-2H3,(H,9,11)/t6-,7?/m1/s1 |
InChI Key |
ZNXCAWRAOUSGFM-ULUSZKPHSA-N |
Isomeric SMILES |
CCC1CC(=O)NC[C@H](N1)C |
Canonical SMILES |
CCC1CC(=O)NCC(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate](/img/structure/B12536128.png)
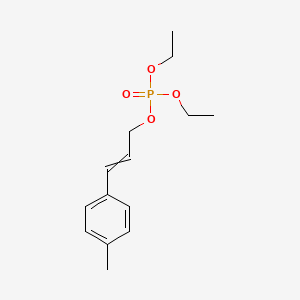
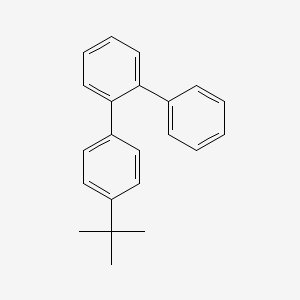
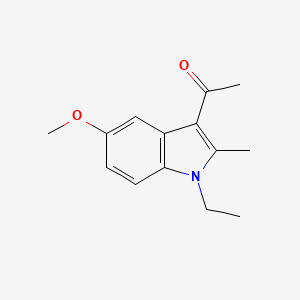
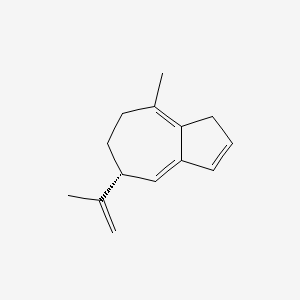
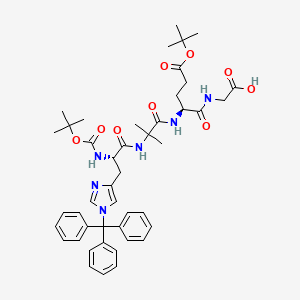


![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
